1-Benzofuran-6-amine

Neuropharmacology Drug Discovery Monoamine Transporters

Researchers requiring a reliable 6-aminobenzofuran scaffold for kinase or monoamine transporter programs often face supply inconsistency and long lead times. 1-Benzofuran-6-amine (CAS 110677-54-8) solves this bottleneck as a stockable, high-purity intermediate. - Enables 99% hydrogenation yield to the saturated dihydro analog, reducing cost for large-scale CNS campaigns. - Validated submicromolar CK2 inhibition provides a direct entry into oncology-focused kinase libraries. - Preferred over 5- or 7-amino isomers for SERT/DAT/NET SAR due to established potency advantage.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 110677-54-8
Cat. No. B018076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-6-amine
CAS110677-54-8
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)N
InChIInChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2
InChIKeyARNCZJZLEMLOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzofuran-6-amine Structure & Procurement


1-Benzofuran-6-amine is a heterocyclic organic compound with the molecular formula C8H7NO, characterized by a fused benzene and furan ring system with a primary amine at the 6-position . This compound serves as a versatile chemical intermediate and core scaffold in medicinal chemistry, particularly for synthesizing biologically active molecules targeting the central nervous system, kinases, and inflammatory pathways [1]. Its rigid benzofuran core contributes to stability and potential binding affinity [2].

Scaffold Identity
Fused benzofuran core for CNS & kinase target space
Positional Handle
6-amino group supports specific derivatization & binding
Synthetic Utility
Versatile intermediate for hydrogenation & library synthesis

1-Benzofuran-6-amine Substitution Specificity


While many benzofuran derivatives exhibit broad biological activity, substitution patterns dictate specific target engagement and potency. For 1-benzofuran-6-amine, the unsubstituted 6-amino group provides a critical handle for derivatization and a distinct electronic profile compared to analogs with substitutions at other positions (e.g., 5- or 7-amino) or with dihydro- or alkylated cores [1]. This precise positioning can be essential for achieving desired interactions with enzymes like protein kinase CK2 [2] or for serving as a precursor to specific psychoactive or anti-inflammatory agents [3]. Substituting with a generic benzofuran amine could lead to a complete loss of target binding or altered synthetic pathway outcomes.

Target Scaffold: 6-Amine
Positioning directs specific monoamine transporter & kinase interactions. May support SAR studies targeting this electronic profile.
Reported binding-affinity context for CK2 and SERT
Generic Substitute: 5-Amine
Positional isomer shows distinct pharmacology. May shift target-engagement profile or synthetic pathway outcomes.
Cannot directly replicate 6-position binding modes

1-Benzofuran-6-amine vs. Analogs: Key Evidence


Monoamine Release Potency: 6-APB vs. 5-APB

In a comparative study, the benzofuran derivative 6-APB (6-(2-aminopropyl)benzofuran) demonstrated higher potency as a substrate-type releaser at monoamine transporters compared to its positional isomer 5-APB. Both were evaluated against MDA and MDMA [1]. This highlights the critical role of the 6-position substitution in determining pharmacological activity.

Monoamine Release: 6-APB vs. 5-APB
Head-to-head
6-APB ~2-3x higher SERT release potency than 5-APB in synaptosome assays
Positional context directly informs assay design
Rat brain synaptosome model; MDA/MDMA comparator
Neuropharmacology Drug Discovery Monoamine Transporters

CK2 Inhibition by Benzofuran Scaffold

A library of benzofuran derivatives, including those based on the 1-benzofuran-6-amine scaffold, was identified as potent inhibitors of protein kinase CK2, a target in neoplastic diseases. The compounds demonstrated IC50 values in the submicromolar range, a potency level that places them among promising lead structures compared to earlier-generation CK2 inhibitors [1].

CK2 Kinase Inhibition
Class-level
Benzofuran derivatives achieve submicromolar IC50 via non-radiometric assays
Supports CK2 screening context
Class-level inference from benzofuran libraries
Kinase Inhibition Oncology CK2 Drug Discovery

Efficient Hydrogenation to Dihydro Derivative

1-Benzofuran-6-amine can be quantitatively converted to 2,3-dihydro-1-benzofuran-6-amine under mild catalytic hydrogenation conditions. This high-yield transformation contrasts with lower-yielding or more complex syntheses required for other benzofuran amines, making it a more efficient precursor for saturated analogs [1].

Hydrogenation Yield
Reported
99% yield to 2,3-dihydro derivative under mild catalytic conditions
Supports scale-up economics & process planning
Pd/C catalyst, H2 gas, ethanol, 0.5h
Synthetic Chemistry Process Chemistry Intermediate

1-Benzofuran-6-amine Key Applications


Designing Monoamine Transporter Ligands

Given the established potency advantage of 6-substituted benzofurans over 5-substituted isomers in modulating monoamine transporters (e.g., SERT, DAT, NET), 1-benzofuran-6-amine is the preferred starting material for synthesizing novel analogs in this class [1]. Its use directly supports structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for neuropsychiatric or pain management targets.

CK2 Inhibitor Development for Oncology

The identification of benzofuran scaffolds, including 1-benzofuran-6-amine derivatives, as submicromolar CK2 inhibitors validates its application in oncology drug discovery [2]. Researchers focusing on CK2 as a therapeutic target should prioritize this scaffold over unvalidated alternatives, as it provides a proven entry point for developing potent and potentially selective enzyme inhibitors.

Dihydrobenzofuran-6-amine Synthesis

For projects requiring 2,3-dihydro-1-benzofuran-6-amine, which is itself a valuable intermediate for pharmaceuticals targeting central nervous system disorders and inflammation, 1-benzofuran-6-amine offers an unparalleled synthetic advantage. The demonstrated 99% hydrogenation yield enables cost-effective and scalable production of the dihydro analog, minimizing process complexity and maximizing material efficiency [3].

Focused Library for Inflammatory Kinases

Patent literature explicitly identifies benzofuran derivatives, inclusive of the 6-amino scaffold, as inhibitors of salt-inducible kinase (SIK), a target for inflammatory diseases [4]. This provides a clear, evidence-backed rationale for utilizing 1-benzofuran-6-amine as a core building block in the synthesis of focused compound libraries aimed at discovering new treatments for various inflammatory conditions.

Application
Selection Property
Validation Focus
Monoamine Transporter Ligand Design
6-position scaffold context
SERT/DAT/NET SAR endpoint review
CK2 Kinase Inhibitor SAR Studies
Benzofuran core validation
Kinase inhibition potency context
Dihydrobenzofuran Precursor Synthesis
High-yield route selection
Synthetic yield & process reproducibility
Inflammatory Kinase Library Synthesis
SIK inhibitor patent context
Target engagement & selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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